molecular formula C19H23N7 B6459080 N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549036-21-5

N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No. B6459080
CAS RN: 2549036-21-5
M. Wt: 349.4 g/mol
InChI Key: RZVJJMFOICFCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized using green chemistry principles . Quinoxaline derivatives have been synthesized and tested for various activities such as antimalarial and antiviral activities.


Synthesis Analysis

Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Various potent quinoxaline compounds have been analyzed in the literature .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .


Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized and tested for various activities such as antimalarial and antiviral activities. The synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

TMPA derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have explored their potential as novel agents against bacterial infections, including tuberculosis. These compounds could serve as promising leads for developing more effective antibiotics .

Anti-Inflammatory Effects

Studies suggest that TMPA derivatives possess anti-inflammatory activity. By modulating inflammatory pathways, these compounds may contribute to the development of anti-inflammatory drugs. Their mechanism of action warrants further investigation .

Antitumor Potential

TMPA-based compounds have been evaluated for their antitumor effects. Researchers have explored their cytotoxicity against cancer cells, making them interesting candidates for cancer therapy. Investigating their selectivity and efficacy remains an active area of research .

Antidiabetic Properties

Some TMPA derivatives exhibit antidiabetic activity. These compounds may influence glucose metabolism or insulin sensitivity, potentially aiding in the management of diabetes. Further studies are needed to elucidate their precise mechanisms .

Antiviral Applications

TMPA derivatives have been investigated for antiviral activity. Researchers have explored their potential against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings highlight their relevance in antiviral drug development .

Antioxidant Effects

Certain TMPA derivatives exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Understanding the specific antioxidant mechanisms of TMPA compounds is essential for their therapeutic applications .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For example, some quinoxaline derivatives have been found to have antiviral activity .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

N,N,4-trimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-12-17(23-19(21-14)24(2)3)25-8-10-26(11-9-25)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVJJMFOICFCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

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